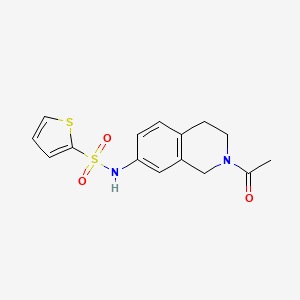
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide” is a complex organic compound that contains a tetrahydroisoquinoline group, a thiophene group, and a sulfonamide group . Tetrahydroisoquinolines are a class of compounds that have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, a related compound, were investigated using acidic solid catalysts. The molecular and crystal structures were analyzed, highlighting weak interactions like hydrogen bonds and π interactions in its structure (Bougheloum et al., 2013).
Inhibition of Phenylethanolamine N-methyltransferase
- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, akin to the compound , have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis (Blank et al., 1980).
Development of Novel Compounds with Cytotoxic Potency
- Novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives were synthesized and tested for cytotoxicity against various cell lines. Some compounds exhibited significant cytotoxic potency, indicating potential for cancer treatment development (Pingaew et al., 2012).
Modulation of Alpha 7 Nicotinic Acetylcholine Receptor
- A series of thiophene-phenyl-sulfonamides, similar in structure to the compound , were developed as modulators of the alpha 7 nicotinic acetylcholine receptor. These compounds showed potential for treating cognitive deficits in Alzheimer's disease (Sinha et al., 2019).
Nanosized N-sulfonated Brönsted Acidic Catalyst
- Research on N-sulfonic acid as a nanosized catalyst highlighted its efficiency in promoting the synthesis of polyhydroquinoline derivatives. This indicates potential applications in chemical synthesis and pharmaceutical research (Goli-Jolodar et al., 2016).
Antitumor Activity of Isoquinoline Derivatives
- Isoquinoline derivatives have been synthesized and evaluated for antineoplastic activity. This research underscores the potential of these compounds, including those structurally related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, in cancer treatment (Liu et al., 1995).
Future Directions
Tetrahydroisoquinolines are a class of compounds that have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research may focus on developing novel tetrahydroisoquinoline analogs with potent biological activity, including potentially “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide”.
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11(18)17-7-6-12-4-5-14(9-13(12)10-17)16-22(19,20)15-3-2-8-21-15/h2-5,8-9,16H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYGZFJSVJXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2656995.png)


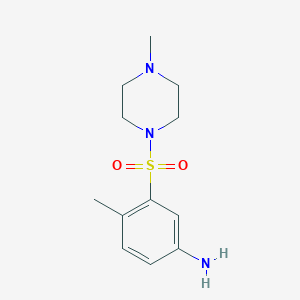

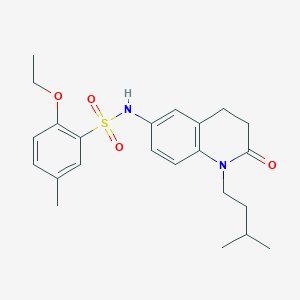
![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)

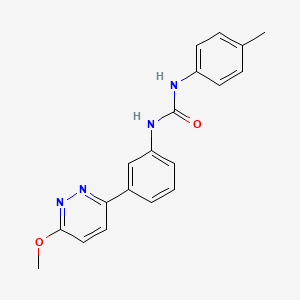
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
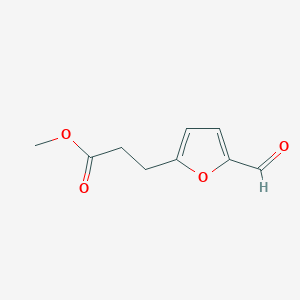

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)